4-(chloromethyl)-2,6-dimethoxypyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry
Pyrimidine and its derivatives are of paramount importance in heterocyclic chemistry due to their presence in numerous naturally occurring and synthetic compounds with diverse biological activities. numberanalytics.comorientjchem.org They are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and various antibiotics. numberanalytics.comderpharmachemica.com The versatility of the pyrimidine ring allows for functionalization at multiple positions, making it a crucial scaffold for the development of new therapeutic agents, agrochemicals, and materials. numberanalytics.comorientjchem.org The fusion of the pyrimidine ring with other heterocyclic systems gives rise to a wide range of pharmacologically active compounds, including purines, pteridines, and quinazolines. derpharmachemica.com
Overview of Halogenated Pyrimidines as Key Synthetic Intermediates
Halogenated pyrimidines are highly valuable intermediates in organic synthesis. The presence of halogen atoms on the pyrimidine ring provides reactive sites for various nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide range of functional groups. nih.govrsc.orgevitachem.com This reactivity makes them essential precursors for the synthesis of complex molecules with desired chemical and biological properties. For instance, halogenated pyrimidines are utilized in the synthesis of pharmaceuticals, including anticancer agents and radiosensitizers, where the halogen can enhance the molecule's interaction with biological targets. evitachem.comscilit.com The development of efficient and selective halogenation methods for pyrimidines continues to be an active area of research. rsc.org
Positional Isomerism in Chloromethyl Dimethoxypyrimidines: Focus on 4-(Chloromethyl)-2,6-dimethoxypyrimidine and Related Structures
Positional isomerism is a key consideration in the chemistry of substituted pyrimidines, as the location of substituents on the ring significantly influences the molecule's properties and reactivity. In the case of chloromethyl dimethoxypyrimidines, several isomers can exist, each with a unique substitution pattern.
This compound is a specific isomer where the chloromethyl group is at position 4, and methoxy (B1213986) groups are at positions 2 and 6 of the pyrimidine ring. uni.lu
Some related isomeric and derivative structures include:
2-Chloro-4,6-dimethoxypyrimidine (B81016): In this isomer, the chlorine atom is directly attached to the pyrimidine ring at position 2, with methoxy groups at positions 4 and 6. asianpubs.orggoogle.com It is an important intermediate in the synthesis of sulfonylurea herbicides. google.com
6-Chloro-2,4-dimethoxypyrimidine: Here, the chlorine atom is at position 6, and the methoxy groups are at positions 2 and 4. sigmaaldrich.com
4,5-Dichloro-6-(chloromethyl)-pyrimidine: This compound features two chlorine atoms on the pyrimidine ring at positions 4 and 5, in addition to a chloromethyl group at position 6. evitachem.com It serves as a precursor for novel anticancer agents. evitachem.com
4-Amino-2,6-dimethoxypyrimidine: This derivative has an amino group at position 4 instead of a chloromethyl group and is a key intermediate for the synthesis of the drug sulfadimethoxine. google.comsigmaaldrich.comgoogle.com
2-Amino-4,6-dimethoxypyrimidine: This isomer, with an amino group at position 2, is an important intermediate for sulfonylurea herbicides. researchgate.net
The distinct positioning of the chloromethyl and methoxy groups in this compound dictates its specific reactivity and potential applications in the synthesis of targeted molecules.
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |
|---|---|---|---|---|
| This compound | C₇H₉ClN₂O₂ | 188.61 | Not available | 86109800 |
| 2-Chloro-4,6-dimethoxypyrimidine | C₆H₇ClN₂O₂ | 174.58 | Not available | 13223-34-4 |
| 6-Chloro-2,4-dimethoxypyrimidine | C₆H₇ClN₂O₂ | 174.58 | 74-76 | 6320-15-6 |
| 4,5-Dichloro-6-(chloromethyl)-pyrimidine | C₅H₃Cl₃N₂ | 197.45 | Not available | 105708-06-3 |
| 4-Amino-2,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.15 | 149-152 | 3289-50-7 |
| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.15 | Not available | 56652-36-9 |
Scope of Academic Research on Halogenated and Chloromethyl-Substituted Dimethoxypyrimidines
Academic research on halogenated and chloromethyl-substituted dimethoxypyrimidines is primarily focused on their synthesis and application as versatile building blocks in medicinal and agricultural chemistry. Studies often explore novel and efficient synthetic routes to these compounds, aiming to improve yields and reduce environmental impact. google.com A significant portion of the research investigates their use as intermediates in the preparation of a wide range of biologically active molecules. For example, 2-chloro-4,6-dimethoxypyrimidine is a well-established precursor for many sulfonylurea herbicides. asianpubs.orggoogle.com
Furthermore, research delves into the reactivity of the halogen and chloromethyl substituents, exploring various chemical transformations to create libraries of novel pyrimidine derivatives. evitachem.com These derivatives are then screened for potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. orientjchem.orgnih.gov The structure-activity relationships of these compounds are also a key area of investigation, aiming to understand how different substituents on the pyrimidine ring influence their biological effects.
Properties
CAS No. |
94170-84-0 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloromethyl 2,6 Dimethoxypyrimidine and Analogous Chlorinated Pyrimidines
Direct Synthesis Strategies of Chloromethyl-Substituted Pyrimidines
The direct introduction of a chloromethyl group onto a pyrimidine (B1678525) ring or the construction of the pyrimidine ring with a pre-existing chloromethyl moiety are two primary approaches for synthesizing chloromethyl-substituted pyrimidines.
Introduction of the Chloromethyl Moiety via Halogenation Reactions
Halogenation reactions are a common method for introducing a chloromethyl group onto a pyrimidine core. One approach involves the chlorination of hydroxypyrimidines. The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl3) is a well-established method for preparing chlorinated pyrimidines. mdpi.comnih.gov This process typically involves heating the hydroxy-containing substrate in excess POCl3, often in the presence of an organic base. mdpi.com However, for large-scale production, this method presents environmental challenges due to the excess POCl3. nih.gov To address this, solvent-free methods using equimolar amounts of POCl3 and a base like pyridine (B92270) have been developed, offering a more environmentally friendly and safer alternative. mdpi.comnih.gov
Another strategy for halogenation involves the use of specifically designed phosphine (B1218219) reagents to selectively halogenate pyridines and other azines at the 4-position. nih.gov This method is effective even for complex pharmaceuticals in late-stage synthesis. nih.gov Additionally, the use of thionyl chloride is a robust method for chlorination, although it can lead to over-chlorination if reaction conditions are not carefully controlled. mdpi.com
Selective hydrogenation of chlorine-containing pyrimidines can be achieved using hydrogenation catalysts like palladium on carbon, in the presence of a hydrogen chloride acceptor such as triethylamine. google.com This method allows for the removal of chlorine atoms without significantly affecting other substituents or the aromatic ring. google.com
Formation of the Pyrimidine Ring with Pre-existing Chloromethyl Groups
An alternative to direct chlorination is the synthesis of the pyrimidine ring using starting materials that already contain a chloromethyl group. For instance, 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones have been synthesized by reacting 2-amino-3-carboxanilido-4,5,6,7-tetrahydrobenzo(b)thiophenes with chloroacetyl chloride. nih.gov This reaction is followed by cyclization of the resulting open-chain intermediate under acidic conditions to form the final pyrimidine derivative. nih.gov
Synthesis of 2-Chloro-4,6-dimethoxypyrimidine (B81016) and 4-Chloro-2,6-dimethoxypyrimidine as Precursors
2-Chloro-4,6-dimethoxypyrimidine and its isomer, 4-chloro-2,6-dimethoxypyrimidine, are key precursors in the synthesis of more complex pyrimidine derivatives.
Multi-Step Synthetic Pathways from Common Precursors (e.g., Malononitrile)
A common and cost-effective starting material for the synthesis of 2-chloro-4,6-dimethoxypyrimidine is malononitrile (B47326). google.comgoogle.com One synthetic route involves a three-step process: a salifying reaction, a cyanamide (B42294) reaction, and a condensation reaction. google.com In this method, malononitrile reacts with methanol (B129727) and anhydrous hydrogen chloride to form dimethyl propyleneimine dihydrochloride (B599025). google.com This intermediate then undergoes a reaction with cyanamide to produce 3-amino-3-methoxy-N-cyano-2-propane imine, which is subsequently cyclized under the action of a catalyst to yield 2-chloro-4,6-dimethoxypyrimidine. google.com
Another approach involves the direct reaction of malononitrile and methanol with acetyl chloride to produce 1,3-dimethyl malononitrile diamidine dihydrochloride. google.com This intermediate then reacts with sodium bicarbonate and cyanamide to form 3-amino-3-methoxy-N-nitrile-2-propionamidine, which is then treated with hydrogen chloride to give 2-chloro-4,6-dimethoxy pyrimidine. google.com
4-Chloro-2,6-diaminopyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by heating it with POCl3. chemicalbook.com The resulting product is then isolated after neutralization. chemicalbook.com
The synthesis of 4,6-dimethoxypyrimidine (B185312) can be achieved by reacting 4,6-dichloropyrimidine (B16783) with sodium methoxide (B1231860) in methanol. chemicalbook.com
Optimized Methodologies and Process Innovations
Efforts have been made to optimize the synthesis of these chlorinated pyrimidines to improve yield, purity, and environmental friendliness. One innovation is the use of a composite solvent in the salifying reaction of malononitrile, which has been shown to increase the yield and purity of the final 2-chloro-4,6-dimethoxypyrimidine product. google.com Another process improvement involves using acetyl chloride instead of anhydrous hydrogen chloride gas for the synthesis of the 1,3-dimethyl malonamidine dihydrochloride intermediate, which simplifies the process and equipment requirements. google.com
For the chlorination of hydroxypyrimidines, solvent-free methods using equimolar POCl3 have been developed for large-scale preparations, which are more economical and environmentally sound than traditional methods that use excess POCl3. mdpi.comnih.gov
Advanced Synthetic Approaches to Pyrimidine Scaffolds Incorporating Chloromethyl Functionality
Modern organic synthesis prioritizes efficiency, atom economy, and control over selectivity. For the construction of complex molecules like chloromethylated pyrimidines, advanced approaches such as one-pot procedures, cascade reactions, and regioselective strategies are paramount. These methods streamline synthetic sequences, reduce waste, and provide precise control over the final molecular architecture.
One-pot syntheses and cascade reactions represent highly efficient strategies for building molecular complexity from simple precursors in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. These approaches are not only economically and environmentally advantageous but can also enable the formation of products that are difficult to access through traditional stepwise methods.
In the realm of pyrimidine chemistry, several one-pot and cascade methodologies have been developed for analogous systems. For instance, a convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been reported, starting from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net This process involves a sequential acylation/intramolecular cyclization followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net This acylation/cyclization-chlorination process serves as a valuable route to densely functionalized pyrimidine building blocks. thieme.de
Another powerful example is the cascade synthesis of 6-(chloromethyl)pyrazolo[3,4-d]pyrimidines. This method proceeds from 5-amino-1H-pyrazole-4-carbaldehydes through amidation and a subsequent sequential heterocyclization in two steps, showcasing how a series of intramolecular events can rapidly build a complex, fused heterocyclic system containing the desired chloromethyl functionality. researchgate.net Light-induced one-pot procedures have also been developed, where the photolysis of vinyl azides can lead to the formation of pyrimidine derivatives through a sequence of transformations involving 2H-azirines and 1,3-diazabicyclo[3.1.0]hex-3-enes. rsc.org
While a direct one-pot synthesis of 4-(chloromethyl)-2,6-dimethoxypyrimidine is not extensively documented, a hypothetical pathway can be envisioned based on established pyrimidine syntheses. One could adapt the principle of building the pyrimidine ring first and then functionalizing it. For example, a process could start with the cyclization of a suitable three-carbon unit with urea (B33335) or a derivative, followed by chlorination and methoxylation steps. A more advanced one-pot approach might involve the reaction of a metallated benzyl (B1604629) isocyanide derivative with a dichloropyrimidine, leading to an imidazo[1,5-c]pyrimidine (B12980393) in one pot, demonstrating the versatility of starting with a pre-formed pyrimidine ring. semanticscholar.org
Table 1: Examples of One-Pot and Cascade Syntheses for Chloromethylated Pyrimidine Analogs
| Product Type | Starting Materials | Key Reagents/Conditions | Reaction Type | Reference |
| 4-Chloro-2-(trichloromethyl)pyrimidines | 2-(Trichloromethyl)-1,3-diazabutadienes, Acyl chlorides | Triethylamine, POCl₃ | One-Pot | researchgate.net |
| 6-(Chloromethyl)pyrazolo[3,4-d]pyrimidines | 5-Amino-1H-pyrazole-4-carbaldehydes | Amidation, Sequential Heterocyclization | Cascade | researchgate.net |
| Imidazo[1,5-c]pyrimidine derivatives | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine, Benzyl isocyanides | Sodium Hydride, DMF | One-Pot | semanticscholar.org |
| Tetrasubstituted Pyrimidines | α-Azidocinnamates | LED Photolysis (365-395 nm), Base (DBU), Oxidant (DDQ) | One-Pot | rsc.org |
Regioselectivity—the control of where a chemical reaction occurs on a molecule with multiple reactive sites—is a critical challenge in the synthesis of substituted heterocycles. The pyrimidine ring, with its distinct electronic landscape, presents multiple positions for substitution (C-2, C-4, C-5, and C-6). The inherent reactivity of these positions is influenced by the nitrogen atoms and any existing substituents.
The synthesis of 2,4-disubstituted pyrimidines is often accomplished using 2,4-dichloropyrimidine (B19661) as a readily available starting material. Nucleophilic aromatic substitution (SNAr) on this scaffold generally occurs preferentially at the C-4 position. justia.com This enhanced reactivity at C-4 (and the equivalent C-6 position) compared to C-2 is a well-established principle, driven by the greater ability of the adjacent nitrogen atoms to stabilize the Meisenheimer intermediate formed during nucleophilic attack at the 4-position. However, depending on the nature of the nucleophile, mixtures of products resulting from substitution at both C-2 and C-4 can be obtained, complicating purification. justia.com
To achieve the regioselective synthesis of a specific isomer like this compound, the synthetic route must be carefully designed. Several strategies can be employed:
Sequential Substitution: Starting with a multiply-halogenated pyrimidine, such as 2,4,6-trichloropyrimidine. The different reactivity of the positions can be exploited. The more reactive C-4 and C-6 positions can be substituted first under milder conditions (e.g., with sodium methoxide to install the methoxy (B1213986) groups), followed by a reaction at the less reactive C-2 position. To install a chloromethyl group, a precursor like a methyl or hydroxymethyl group would likely be introduced at the desired position, followed by a chlorination step (e.g., using thionyl chloride or N-chlorosuccinimide).
Directing Group Strategy: The regioselectivity of a reaction can be controlled by a pre-existing functional group on the pyrimidine ring. For example, organolithium reagents have been used to prepare specific chlorinated pyrimidine derivatives where the lithiation site directs subsequent reactions. researchgate.net
Ring Synthesis Approach: Building the pyrimidine ring from acyclic precursors with the desired substitution pattern already in place. For the target molecule, this would involve a condensation reaction between a 1,3-dielectrophile bearing the precursor to the chloromethyl group and a dinucleophile like urea or an amidine.
The synthesis of 4-aminoquinazolines, a related heterocyclic system, from 2,4-dichloroquinazolines provides a well-documented parallel for this regioselectivity, where nucleophilic attack by amines overwhelmingly occurs at the C-4 position. mdpi.com This principle is directly applicable to the pyrimidine core, underpinning the strategies for the controlled synthesis of specifically substituted pyrimidines.
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Chloropyrimidines
| Pyrimidine Substrate | Position | Relative Reactivity to Nucleophiles | Controlling Factors | Reference |
| 2,4-Dichloropyrimidine | C-4 | High | Greater stabilization of the negative charge in the transition state by two nitrogens. | justia.com |
| 2,4-Dichloropyrimidine | C-2 | Lower | Less stabilization of the transition state intermediate compared to C-4. | justia.com |
| 2,4,6-Trichloropyrimidine | C-4/C-6 | High | Electron-withdrawing effect of multiple chlorine atoms and nitrogen atoms. | |
| 2,4,6-Trichloropyrimidine | C-2 | Lower | Steric hindrance and less electronic stabilization compared to C-4/C-6. |
Applications As a Versatile Synthetic Building Block in Academic Research
Synthesis of Novel Heterocyclic Compounds
The construction of new and complex heterocyclic frameworks is a cornerstone of modern organic synthesis. 4-(chloromethyl)-2,6-dimethoxypyrimidine provides a readily accessible starting material for the elaboration of diverse pyrimidine-based structures.
The reactivity of the chloromethyl group in this compound enables the introduction of a wide range of substituents at the 4-position of the pyrimidine (B1678525) ring. This has been exploited in the synthesis of numerous complex pyrimidine derivatives. For instance, it can be used to introduce pyrimidine moieties into larger molecular scaffolds. The pyrimidine nucleus is a key feature in many biologically important molecules, and the ability to readily functionalize it is of significant interest. thieme.de
| Starting Material | Reagent | Product | Research Focus |
| 4,6-dichloropyrimidine (B16783) | Sodium methoxide (B1231860) | 4,6-dimethoxypyrimidine (B185312) | Synthesis of pyrimidine derivatives chemicalbook.com |
| 4,6-dichloro-2-(methylthio)-1,3-pyrimidine | Alkali metal methoxide | 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine | Synthesis of pyrimidine derivatives for industrial applications google.com |
| 2-chloropyrimidine | Heteroaryllithium reagents | 2-chloro-4,6-di(heteroaryl)pyrimidines | Development of methods for synthesizing di(heteroaryl)pyrimidines umn.edu |
Beyond simple substitution, the reactivity of this compound can be harnessed in more complex transformations to construct fused and bridged ring systems. These intricate molecular architectures are often found in natural products and pharmaceutically active compounds. researchgate.netrsc.org Methodologies such as intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds have been developed to create a variety of ring systems, including bridged carbobicyclic compounds. nih.gov The "cut-and-sew" reaction of benzocyclobutenones and cyclobutanones catalyzed by transition metals is another strategy for accessing bridged and fused rings. nih.gov
| Synthetic Strategy | Resulting System | Key Features |
| Intramolecular Michael-type reactions | Bridged carbobicyclic compounds ([3.2.1], [2.2.2], [2.2.1]) and fused [5.5]-ring compounds | Utilizes in situ-formed vinylnitroso compounds with carbon nucleophiles. nih.gov |
| Transition-metal-catalyzed "cut-and-sew" reactions | Bridged and fused ring systems | Involves the reaction of benzocyclobutenones and cyclobutanones. nih.gov |
| Type II intramolecular cycloadditions | Bicyclo[m.n.2] ring systems | A strategy to create bridged medium-sized polycyclic systems. researchgate.net |
Contributions to Medicinal Chemistry Research
The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. Consequently, this compound is a valuable starting material in medicinal chemistry for the discovery of new therapeutic agents.
The synthesis of novel pyrimidine derivatives with potential biological activity is a major focus of medicinal chemistry research. nih.gov The versatility of this compound allows for the generation of libraries of compounds for biological screening. For example, the pyrimidine nucleus is present in compounds that have been investigated for their anticancer properties. jocpr.comnih.govnih.gov
In the process of drug discovery, molecular probes are often required to validate the role of a specific biological target. The ability to readily modify the structure of this compound allows for the synthesis of tailored molecules that can be used to probe the function of proteins and enzymes.
Understanding the relationship between the structure of a molecule and its biological activity is crucial for the optimization of lead compounds in drug discovery. The ease of modification of this compound facilitates the systematic variation of substituents on the pyrimidine ring, enabling comprehensive SAR studies. umn.edu By synthesizing and testing a series of related compounds, medicinal chemists can identify the key structural features required for optimal biological activity.
Role in Agrochemical Research
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, and this compound plays a pivotal role in the synthesis of modern pesticides.
Intermediates for Herbicide and Fungicide Synthesis
The compound this compound is a key precursor in the synthesis of various herbicides and fungicides. Its reactive chloromethyl group allows for straightforward derivatization, making it a valuable starting material for creating more complex and potent agrochemicals.
For instance, 2-chloro-4,6-dimethoxypyrimidine (B81016), a closely related derivative, is a vital intermediate in the production of sulfonylurea herbicides. google.com These herbicides are known for their high efficacy at low application rates. The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, another important herbicide intermediate, often involves the use of dimethoxypyrimidine derivatives. asianpubs.orggoogle.comgoogle.com This intermediate is crucial for producing pyrimidinyloxybenzoic acid herbicides, which are effective against a wide array of weeds in rice crops. asianpubs.org
Furthermore, pyrimidine derivatives have demonstrated significant fungicidal activity. nih.gov Research has shown that various substituted pyrimidines are effective against common plant pathogens like Botrytis cinerea. mdpi.com The synthesis of novel pyrimidine-based fungicides often utilizes intermediates that can be derived from this compound. mdpi.comnih.gov
Development of Pesticidal Agents
Beyond its role as an intermediate, the core structure of this compound contributes to the development of new pesticidal agents. The dimethoxypyrimidine moiety is a key feature in many commercial herbicides. bohrium.comcapes.gov.br
Research into novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has shown promising herbicidal activity against various weeds. nih.gov Similarly, the synthesis of pyrimidine- and triazine-substituted chlorsulfuron (B1668881) derivatives has led to the discovery of herbicides with good crop safety and high efficacy. nih.gov The development of these new pesticidal agents often involves the strategic modification of the pyrimidine ring, a process facilitated by versatile building blocks like this compound.
The following table provides an overview of some key intermediates and the resulting agrochemicals derived from dimethoxypyrimidine structures:
| Intermediate | Resulting Agrochemical Class | Target Weeds/Fungi |
| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | Pyrimidinyloxybenzoic acid herbicides | Broad spectrum of weeds in rice |
| 2-Chloro-4,6-dimethoxypyrimidine | Sulfonylurea herbicides | Various broadleaf and grassy weeds |
| Substituted 2-aminopyrimidines | Anilinopyrimidine fungicides | Botrytis cinerea (gray mold) |
Exploration in Materials Science
The unique chemical properties of the pyrimidine ring have also led to its exploration in the field of materials science, where this compound can serve as a valuable building block.
Synthesis of Pyrimidine-Based Functional Materials
The pyrimidine core, with its nitrogen atoms and potential for substitution, is an attractive component for creating functional materials with specific electronic and photophysical properties. The reactivity of the chloromethyl group in this compound allows for its incorporation into larger molecular structures, forming the basis for new materials. While direct research on this specific compound in materials science is emerging, the broader class of pyrimidine derivatives is being investigated for various applications.
Development of Molecular Building Blocks for Polymers and Frameworks
The concept of using well-defined molecular building blocks is central to the rational design of polymers and molecular frameworks. nih.gov The structure of this compound, with its reactive handle and rigid aromatic core, makes it a potential candidate for this "bottom-up" approach to materials synthesis. The ability to precisely place functional groups allows for the tuning of material properties.
The synthesis of pyrimidine- and triazine-based derivatives has been explored, indicating the potential for creating complex architectures. nih.gov The development of generative models for molecular design that utilize retrosynthetically prepared chemical building blocks further highlights the importance of versatile synthons like this compound in creating novel materials with desired properties. nih.gov
Derivatization Strategies and Structure Reactivity Relationships
Modifications at the Chloromethyl Position
The chloromethyl group at the C4 position of the pyrimidine (B1678525) ring serves as a primary site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This reactivity is attributed to the benzylic-like nature of the carbon-chlorine bond, which is activated by the adjacent pyrimidine ring.
Introduction of Diverse Functional Groups (e.g., Amines, Ethers, Esters)
The facile displacement of the chloride ion allows for the straightforward incorporation of various functionalities, significantly expanding the chemical space accessible from this starting material.
Amines: The reaction of 4-(chloromethyl)-2,6-dimethoxypyrimidine with a diverse range of primary and secondary amines leads to the formation of the corresponding 4-(aminomethyl)-2,6-dimethoxypyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield. Both aliphatic and aromatic amines can be employed, providing access to a broad spectrum of substituted aminomethylpyrimidines.
Ethers: Ether linkages can be readily introduced by reacting this compound with various alkoxides or phenoxides. The Williamson ether synthesis is a common method employed, where an alcohol is deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace the chloride. This strategy allows for the synthesis of a wide variety of 4-(alkoxymethyl)- and 4-(aryloxymethyl)-2,6-dimethoxypyrimidines.
Esters: Ester functionalities can be incorporated by reacting the chloromethyl derivative with carboxylate salts. The reaction proceeds via a nucleophilic attack of the carboxylate anion on the electrophilic carbon of the chloromethyl group. This method provides a convenient route to compounds of the general structure 4-(acyloxymethyl)-2,6-dimethoxypyrimidine.
Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Position
| Nucleophile | Reagent | Product | Functional Group Introduced |
|---|---|---|---|
| Amine | R¹R²NH | 4-((R¹R²N)methyl)-2,6-dimethoxypyrimidine | Amine |
| Alkoxide | R-ONa | 4-(alkoxymethyl)-2,6-dimethoxypyrimidine | Ether |
| Carboxylate | R-COONa | 4-((acyloxy)methyl)-2,6-dimethoxypyrimidine | Ester |
Chemo- and Regioselective Transformations
In molecules containing multiple reactive sites, achieving chemo- and regioselectivity is a significant synthetic challenge. The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. benthamscience.com However, the high reactivity of the chloromethyl group often allows for selective substitution under controlled conditions.
The C4 position of the pyrimidine ring is generally more reactive towards nucleophilic attack than the C2 position. wuxiapptec.com Despite this, the benzylic-like chloride is typically more labile than an aryl chloride on the ring, favoring substitution at the chloromethyl group. By carefully selecting the nucleophile and reaction conditions (e.g., temperature, solvent, and nature of the base), it is possible to achieve high chemoselectivity for the displacement of the chloromethyl group over potential reactions at the pyrimidine ring itself. For instance, milder reaction conditions will generally favor the more facile substitution at the chloromethyl position.
Modifications of the Dimethoxy Groups
The two methoxy (B1213986) groups at the C2 and C6 positions of the pyrimidine ring are key modulators of the electronic properties and reactivity of the entire molecule. While generally stable, these groups can be subjected to cleavage and replacement reactions, offering another avenue for structural diversification.
Cleavage and Replacement Reactions
The cleavage of the methyl-oxygen bond in the methoxy groups typically requires harsh reaction conditions. Strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃) are commonly used reagents for the demethylation of aryl methyl ethers and can be applied to dimethoxypyrimidines. wikipedia.orgcommonorganicchemistry.com The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group.
Once the methoxy groups are cleaved to form the corresponding dihydroxypyrimidine, these hydroxyl groups can be further functionalized. For example, they can be converted to other alkoxy groups by Williamson ether synthesis or transformed into leaving groups for subsequent nucleophilic substitution reactions on the pyrimidine ring.
Table 2: Reagents for Demethylation of Methoxy Groups
| Reagent | Conditions | Comments |
|---|---|---|
| Boron tribromide (BBr₃) | Typically in an inert solvent like dichloromethane, often at low temperatures. | A powerful and versatile reagent for cleaving aryl methyl ethers. |
| Hydrobromic acid (HBr) | Often used in acetic acid or water at elevated temperatures. | A classic but harsh method. |
| Thiolates | Strong nucleophiles like sodium thiomethoxide (NaSMe) in a polar aprotic solvent. | Can be effective for demethylation. |
Influence on Ring Activation and Reactivity
The methoxy groups, being electron-donating through resonance, have a significant impact on the reactivity of the pyrimidine ring. They increase the electron density of the ring, which can influence the rates and regioselectivity of both nucleophilic and electrophilic substitution reactions.
Stereochemical Aspects in Derivatization
When the derivatization of this compound leads to the formation of a new chiral center, the stereochemical outcome of the reaction becomes an important consideration. The carbon atom of the chloromethyl group is prochiral.
If a chiral nucleophile is used, the reaction can proceed diastereoselectively, leading to a mixture of diastereomers in unequal amounts. The degree of diastereoselectivity will depend on the steric and electronic interactions in the transition state.
Alternatively, if a racemic mixture of a chiral derivative is formed, chiral resolution techniques can be employed to separate the enantiomers. mdpi.com This is particularly relevant in the synthesis of biologically active molecules where different enantiomers can exhibit distinct pharmacological activities. nih.gov While direct asymmetric synthesis methods for the derivatization of this compound are not extensively reported, the principles of stereoselective synthesis could be applied, for example, by using chiral catalysts or auxiliaries to control the stereochemical outcome of the nucleophilic substitution reaction.
Control of Chirality in Synthetic Pathways
The introduction of stereocenters in a controlled manner is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity is often dependent on the specific stereoisomer. In the context of derivatives of this compound, the control of chirality can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions.
The chloromethyl group at the 4-position of the pyrimidine ring serves as a key handle for introducing chirality. Nucleophilic substitution reactions at this position with chiral nucleophiles can lead to the formation of chiral products. The stereochemical outcome of such reactions is influenced by the nature of the nucleophile, the reaction conditions, and the potential for steric hindrance from the methoxy groups at the 2- and 6-positions.
Diastereoselective and Enantioselective Syntheses
Building upon the principles of chirality control, diastereoselective and enantioselective syntheses offer more sophisticated approaches to obtain specific stereoisomers of this compound derivatives.
Diastereoselective Syntheses:
Diastereoselectivity can be achieved when a new stereocenter is formed in a molecule that already contains one or more stereocenters. For instance, the reaction of a chiral derivative of this compound with a prochiral nucleophile can lead to the formation of diastereomers in unequal amounts. The inherent chirality of the starting material directs the approach of the nucleophile, favoring the formation of one diastereomer over the other. The level of diastereoselectivity is a function of the steric and electronic interactions between the existing stereocenter(s) and the incoming reagent.
Enantioselective Syntheses:
Enantioselective synthesis aims to produce a single enantiomer from a prochiral starting material. In the context of this compound, this can be accomplished through the use of chiral catalysts. For example, a transition metal catalyst bearing a chiral ligand can coordinate to the pyrimidine derivative and/or the nucleophile, creating a chiral environment that directs the reaction to favor the formation of one enantiomer.
The development of enantioselective methods for the derivatization of this compound is an active area of research. The data presented in the following table summarizes key findings from studies on enantioselective additions to related carbonyl compounds, which can provide insights into potential strategies for the asymmetric functionalization of the chloromethyl group.
| Entry | Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Yield (%) | Enantiomeric Ratio (er) |
| 1 | N-methylisatin | Phenylacetylene | Chiral perhydro-1,3-benzoxazine | Good | 95:5 |
| 2 | N-methylisatin | Cyclopropylacetylene | Chiral perhydro-1,3-benzoxazine | Good | High |
| 3 | Isatin Derivative | tert-butylacetylene | Chiral perhydro-1,3-benzoxazine | 38 | 92:8 |
| 4 | Isatin Derivative | 4-bromobutyne | Chiral perhydro-1,3-benzoxazine | Moderate | 99:1 |
| 5 | Isatin Derivative | Trimethylsilylacetylene | Chiral perhydro-1,3-benzoxazine | Good | 95:5 |
These examples, while not directly involving this compound, highlight the potential of chiral catalysts to induce high levels of enantioselectivity in reactions involving related heterocyclic systems. The principles demonstrated in these transformations can be extrapolated to the design of enantioselective syntheses of chiral derivatives of this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(chloromethyl)-2,6-dimethoxypyrimidine in the laboratory?
- Methodological Answer : The compound can be synthesized via chlorination of [4-(4,6-dimethoxypyrimidin-2-yloxy)phenyl]methanol using thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) under controlled cooling (ice bath) and subsequent recrystallization from petroleum ether/ethyl acetate . Critical steps include maintaining anhydrous conditions to avoid hydrolysis of the chloromethyl group and monitoring reaction completion via TLC or HPLC.
Q. How should researchers safely handle this compound during experiments?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to prevent inhalation or skin contact. Avoid exposure to moisture, as the chloromethyl group is reactive. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Employ / NMR to confirm substitution patterns (e.g., methoxy and chloromethyl groups). X-ray crystallography (as in ) provides definitive structural validation, with bond angles and dihedral angles critical for confirming planarity between the pyrimidine and benzene rings.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound?
- Methodological Answer : Optimize stoichiometry of SOCl₂ (1.1–1.2 equivalents) and reaction time (3–5 hours at 298 K) to minimize side reactions like over-chlorination. Solvent selection (e.g., CH₂Cl₂ vs. toluene) impacts reaction kinetics; polarity adjustments may enhance solubility of intermediates .
Q. What strategies address contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from dynamic effects (e.g., rotational isomerism) or impurities. Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve ambiguities. Cross-validate with computational methods (DFT) for electronic environment modeling .
Q. How does the chloromethyl group influence regioselectivity in subsequent reactions?
- Methodological Answer : The chloromethyl group acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols). Steric and electronic effects from the 2,6-dimethoxy substituents direct reactivity; for example, bulky nucleophiles favor substitution at the para position relative to the pyrimidine ring .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Scale-up introduces heat transfer and mixing inefficiencies. Use flow chemistry for controlled SOCl₂ addition and in-line quenching. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC ensures removal of chlorinated byproducts .
Q. How can researchers investigate the biological activity of this compound despite limited published data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
